![molecular formula C18H15N3O4S B2761670 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323792-06-8](/img/structure/B2761670.png)

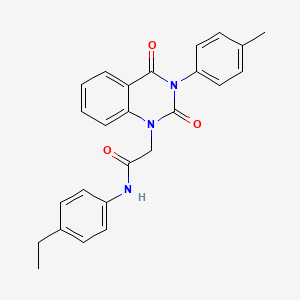

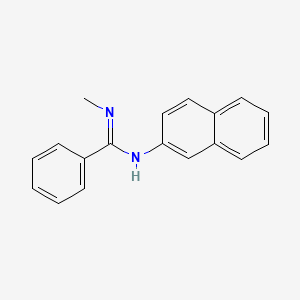

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic compound . It has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation .

Synthesis Analysis

The synthesis of similar compounds has been discussed in several studies. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols was developed . Another approach involved the use of methyl acrylate and then removing the methyl group with LiOH after cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. One of the key steps in the synthesis process is the Pd-catalyzed highly enantioselective intramolecular O-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using computational methods. For instance, the electronic properties were computed using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set for the optimized geometries .科学的研究の応用

Metabolism of Strained Rings

A study investigated AZD1979, a compound related to the query chemical, focusing on its metabolism involving glutathione S-transferase–catalyzed formation without prior bioactivation. This research provides insights into the metabolic pathways of similar compounds, demonstrating a unique mechanism of glutathione attack on strained ring systems, highlighting its implications in drug metabolism and design (Li et al., 2019).

Azetinone Formation and Reactivity

Another study explored the reactivity of β-lactam-4-ylidene derivatives, shedding light on the mechanisms underlying the formation of azetinone and its competitive reactions. This research contributes to our understanding of the chemical behavior of complex organic molecules, which could be crucial for synthesizing novel compounds with potential applications in materials science and pharmaceuticals (Zoghbi & Warkentin, 1992).

Synthesis and Ring Opening of Benzothienooxazines

Research on the synthesis and ring opening of benzothienooxazines provides valuable information on the structural manipulation of thiophene-based compounds. Such studies are crucial for the development of new materials and drugs, expanding the utility of thiophene derivatives in various fields (Ried, Oremek, & Guryn, 1981).

Antioxidant and Antimicrobial Activities

A study on the synthesis and evaluation of new derivatives for their antioxidant and antimicrobial activities highlights the potential of such compounds in developing treatments for oxidative stress-related diseases and infections. This research emphasizes the importance of chemical modifications to enhance biological activities and therapeutic potential (Bassyouni et al., 2012).

Inhibitors of B-Raf Kinase

Investigations into novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as inhibitors of B-Raf kinase for their anti-proliferative activities against melanoma cell lines illustrate the application of such compounds in cancer therapy. This study demonstrates the therapeutic potential of structurally complex compounds in targeting specific molecular pathways involved in cancer (Yang et al., 2012).

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-18(14-10-23-12-4-1-2-5-13(12)24-14)21-8-11(9-21)17-19-16(20-25-17)15-6-3-7-26-15/h1-7,11,14H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNSNTVZYVOXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2761591.png)

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761596.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761603.png)